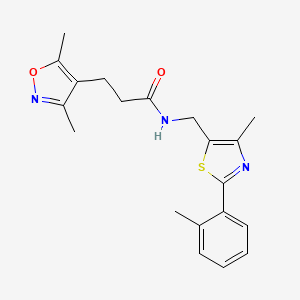

3-(3,5-dimethylisoxazol-4-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)propanamide

描述

This compound features a propanamide backbone linked to two heterocyclic moieties: a 3,5-dimethylisoxazole group and a 4-methyl-2-(o-tolyl)thiazole unit. Its structure combines aromatic and heteroaromatic systems, which are critical for interactions in biological or material science contexts.

属性

IUPAC Name |

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2S/c1-12-7-5-6-8-16(12)20-22-14(3)18(26-20)11-21-19(24)10-9-17-13(2)23-25-15(17)4/h5-8H,9-11H2,1-4H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBKLXKXGWYPJLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)CCC3=C(ON=C3C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 3-(3,5-dimethylisoxazol-4-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)propanamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, enzyme inhibition properties, and overall therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 369.48 g/mol. The structure features an isoxazole ring and a thiazole moiety, which are known to contribute to various biological activities.

Cytotoxicity

One of the primary areas of research on this compound involves its cytotoxic effects against cancer cell lines. In vitro studies have demonstrated that compounds similar to this one exhibit significant cytotoxicity against various cancer types. For instance, related compounds have shown IC50 values comparable to cisplatin, a well-known chemotherapeutic agent. Specifically, a study reported an IC50 value of 24.5 µM against mammary adenocarcinoma cells, indicating promising potential for further development in cancer therapy .

Enzyme Inhibition

Another critical aspect of the biological activity of this compound is its potential as an enzyme inhibitor . Research has indicated that derivatives containing thiazole and isoxazole groups can inhibit cholinesterases, enzymes involved in neurotransmitter regulation. The specific activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been evaluated, with some analogs exhibiting IC50 values in the micromolar range .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Cytotoxicity | IC50 = 24.5 µM against LM3 cells | |

| AChE Inhibition | IC50 = 130.8 µM | |

| BChE Inhibition | Moderate inhibition noted |

Case Study 1: Antitumor Activity

In a study examining the antitumor properties of compounds similar to This compound , researchers conducted MTT assays on various murine cancer cell lines. The results indicated that certain structural modifications could enhance cytotoxicity, suggesting a structure-activity relationship that warrants further exploration .

Case Study 2: Cholinesterase Inhibition

A comparative analysis of thiazole and isoxazole derivatives revealed that modifications to the substituents significantly impacted their inhibitory activity against cholinesterases. The compound showed promising results in inhibiting AChE and BChE, which are crucial for treating Alzheimer's disease and other neurological disorders .

科学研究应用

Pharmaceutical Applications

- Antimicrobial Activity : Studies have indicated that compounds containing isoxazole and thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been shown to inhibit the growth of various bacterial strains, suggesting that this compound may have similar effects .

- Anti-inflammatory Properties : Research has demonstrated that thiazole derivatives can reduce inflammation in animal models. The presence of the isoxazole group may enhance this activity, making the compound a candidate for developing anti-inflammatory drugs .

- Anticancer Potential : Preliminary studies suggest that compounds with both isoxazole and thiazole structures can induce apoptosis in cancer cells. This mechanism could be explored further to assess the efficacy of 3-(3,5-dimethylisoxazol-4-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)propanamide as an anticancer agent .

Data Table: Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in inflammatory markers | |

| Anticancer | Induction of apoptosis in cancer cells |

Material Science Applications

- Polymer Chemistry : The compound can serve as a building block in the synthesis of novel polymers with specific properties. Its functional groups allow for various modifications that can lead to materials with enhanced mechanical and thermal characteristics .

- Cosmetic Formulations : Given its structural attributes, this compound may be utilized in cosmetic formulations aimed at improving skin health or delivering active ingredients effectively through the skin barrier . The safety and efficacy of such applications require thorough investigation.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiazole derivatives demonstrated their effectiveness against Gram-positive bacteria. The compound was tested alongside known antibiotics, showing comparable results, which indicates its potential as a new antimicrobial agent .

Case Study 2: Polymer Development

Research into polymeric materials incorporating isoxazole derivatives revealed improved thermal stability and mechanical strength. The incorporation of this compound into polymer matrices resulted in materials suitable for high-performance applications .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Propanamide Linkers

describes four propanamide derivatives (7c–7f) with sulfanyl-linked oxadiazole-thiazole systems. Key differences include:

The target compound’s isoxazole group may enhance π-π stacking compared to the oxadiazole in 7c–7f, while the o-tolyl group introduces steric bulk absent in 7c–7f’s simpler aryl substituents.

Thiazole-Based Heterocyclic Systems

discusses thiazole-triazole hybrids (compounds 4 and 5 ) with fluorophenyl and chlorophenyl substituents. Unlike the target compound, these lack the propanamide linker but share planar conformations in crystallized states. The target’s thiazole-methyl group may improve solubility relative to the fluorophenyl-thiazole systems in 4 and 5 , which exhibit perpendicular aryl orientations .

Pharmacopeial Thiazole Derivatives

–6 lists pharmacopeial compounds with thiazole-urea or carbamate linkages (e.g., PF 43(1) entries s, t, l, m). These feature hydroperoxy or imidazolidinone groups absent in the target compound, suggesting divergent stability profiles. For instance, hydroperoxy groups in s and t may confer oxidative instability compared to the target’s methyl-isoxazole system .

Key Research Findings and Implications

- Electronic Effects : The dimethylisoxazole in the target compound likely modulates electron density differently than oxadiazole (in 7c–7f) or triazole (in 4 –5 ) systems, impacting binding or catalytic interactions.

- Synthetic Challenges : Unlike the nitro-reduction steps in , the target compound’s synthesis may require milder conditions due to its stable heterocyclic cores .

常见问题

Basic Research Questions

Synthesis Optimization Q: What methodologies are recommended for optimizing the synthesis of 3-(3,5-dimethylisoxazol-4-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)propanamide? A: Synthesis optimization involves refluxing intermediates in ethanol with catalytic acetic acid (e.g., 0.001 mol substrate, 5 drops glacial acetic acid, 4-hour reflux) . Multi-step protocols require solvent selection (e.g., toluene for condensation reactions) and temperature control to minimize side products. Post-synthesis purification via recrystallization (e.g., DMF-EtOH 1:1) improves yield and purity .

Structural Confirmation Q: How can researchers confirm the structural integrity of this compound and its intermediates? A: Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) and High-Resolution Mass Spectrometry (HRMS) are critical for verifying backbone connectivity and substituent placement. Infrared (IR) spectroscopy identifies functional groups like amides or thiazoles, while HPLC monitors reaction progress and purity ≥95% .

Initial Biological Screening Q: What in vitro assays are suitable for preliminary biological activity screening? A: Use cancer cell line panels (e.g., NCI-60) for cytotoxicity profiling and viral plaque reduction assays (e.g., influenza A) to assess antiviral potential. Molecular docking against targets like 14-α-demethylase (PDB: 3LD6) predicts binding affinity and guides mechanistic studies .

Advanced Research Questions

Mechanistic Elucidation Q: How can researchers investigate the compound’s mechanism of action at the molecular level? A: Combine molecular dynamics simulations (e.g., GROMACS) with enzyme inhibition assays (e.g., cytochrome P450 inhibition). Fluorescence polarization assays quantify target engagement, while CRISPR-Cas9 knockouts validate pathway specificity .

Structure-Activity Relationship (SAR) Analysis Q: What strategies identify critical substituents influencing bioactivity? A: Synthesize analogs with systematic substitutions (e.g., o-tolyl → p-tolyl on the thiazole ring) and compare IC50 values in dose-response assays. QSAR modeling (e.g., CoMFA) links electronic/steric parameters to activity trends .

Resolving Data Contradictions Q: How should conflicting bioactivity data between computational and experimental results be addressed? A: Validate docking predictions with orthogonal assays (e.g., surface plasmon resonance for binding kinetics). Re-evaluate compound stability under assay conditions (pH, temperature) to rule out artifactual discrepancies .

Purification Challenges Q: What techniques mitigate low yields during final purification? A: Employ column chromatography with gradients of ethyl acetate/hexanes for polar intermediates. For recalcitrant impurities, use preparative HPLC with C18 columns and 0.1% TFA in acetonitrile/water .

Scale-up Synthesis Q: What factors are critical when scaling synthesis from milligrams to grams? A: Optimize heat/mass transfer using flow reactors for exothermic steps. Replace ethanol with scalable solvents (e.g., IPA) and employ membrane separation technologies (e.g., nanofiltration) for continuous purification .

Isomerism and Stereochemical Impact Q: How does isomerism influence bioactivity, and how can it be controlled? A: The thiazole and isoxazole rings may adopt planar or puckered conformations. Use chiral HPLC to resolve enantiomers and compare their activity. X-ray crystallography confirms dominant conformers in the solid state .

Degradation Pathways Q: What analytical workflows identify degradation products under physiological conditions? A: Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS/MS detect hydrolysis or oxidation products. Forced degradation under acidic/alkaline conditions reveals labile bonds (e.g., amide cleavage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。